BAY-320

Description

Propriétés

IUPAC Name |

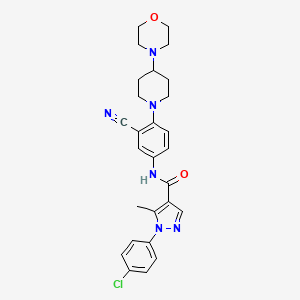

1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholin-4-ylpiperidin-1-yl)phenyl]-5-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN6O2/c1-19-25(18-30-34(19)24-5-2-21(28)3-6-24)27(35)31-22-4-7-26(20(16-22)17-29)33-10-8-23(9-11-33)32-12-14-36-15-13-32/h2-7,16,18,23H,8-15H2,1H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZNJVZTAWBIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031899 | |

| Record name | Y-320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288250-47-5 | |

| Record name | 1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288250-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Y-320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Y-320 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Y-320 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S7NR4B46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BAY-320: An In-Depth Technical Guide on its Mechanism of Action in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-320 is a selective, ATP-competitive small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a critical component of the mitotic spindle assembly checkpoint (SAC). By targeting the catalytic activity of Bub1, this compound disrupts the precise orchestration of chromosome segregation during mitosis, leading to mitotic defects and subsequent inhibition of cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mitotic progression, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. While this compound itself remains a preclinical investigational agent, its development has paved the way for next-generation Bub1 inhibitors, such as BAY-1816032, which are advancing towards clinical evaluation.

Introduction to Bub1 Kinase and its Role in Mitosis

Mitosis is a fundamental process of cell division that ensures the faithful segregation of duplicated chromosomes into two daughter cells. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that prevents premature entry into anaphase until all chromosomes are properly attached to the mitotic spindle. Bub1 is a serine/threonine kinase that plays a central, albeit debated, role in both the SAC and chromosome alignment. A well-established function of Bub1 kinase activity is the phosphorylation of histone H2A at threonine 120 (H2ApT120). This phosphorylation event serves as a docking site for Shugoshin (Sgo1), which in turn protects centromeric cohesin from premature cleavage and is involved in the recruitment of the Chromosomal Passenger Complex (CPC). The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and ensuring biorientation.

This compound: A Selective Bub1 Kinase Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of Bub1 kinase.[1][2] Its inhibitory action on the catalytic function of Bub1 provides a powerful tool to dissect the specific roles of Bub1's kinase activity in mitosis.

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of Bub1 kinase activity in both biochemical and cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Bub1 Kinase Activity) | 680 nM | Recombinant human Bub1 | [1][2] |

| IC50 (H2ApT120 Phosphorylation) | 0.56 µM | In-cell western assay | [1] |

| Effective Cellular Concentration | 3-10 µM | HeLa, RPE1 cells | [3] |

Mechanism of Action in Mitosis

This compound's primary mechanism of action is the inhibition of Bub1 kinase activity, which sets off a cascade of events that disrupt mitotic fidelity.

Inhibition of H2A Threonine 120 Phosphorylation

The most direct and well-documented effect of this compound is the potent inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2ApT120).[1] This event is a critical upstream step in the recruitment of key mitotic proteins to the centromere.

Disruption of Shugoshin (Sgo1) Localization

Inhibition of H2ApT120 by this compound leads to a significant reduction in the localization of Shugoshin (Sgo1) to the centromeres.[1][4] Sgo1 is essential for protecting centromeric cohesion during early mitosis, and its mislocalization contributes to chromosome segregation errors.

Impaired Chromosomal Passenger Complex (CPC) Recruitment

This compound treatment results in the partial displacement of the Chromosomal Passenger Complex (CPC) from the centromeres.[1][3] The CPC, which includes Aurora B kinase, is vital for correcting erroneous microtubule-kinetochore attachments. Its mislocalization can lead to persistent syntelic or merotelic attachments, resulting in chromosome mis-segregation.

Effects on Mitotic Progression and Cell Fate

The molecular disruptions caused by this compound manifest as observable defects in mitotic progression and ultimately impact cell viability.

-

Mitotic Delay: Treatment with this compound can prolong the duration of mitosis, with cells often exhibiting a delay in anaphase onset.[1]

-

Chromosome Mis-segregation: The impaired error correction and cohesion protection lead to an increased incidence of lagging chromosomes and chromosome bridges during anaphase.

-

Inhibition of Cell Proliferation: By inducing mitotic defects, this compound effectively inhibits the proliferation of cancer cell lines.[1]

-

Sensitization to other Anti-cancer Agents: Preclinical studies have shown that this compound can sensitize cancer cells to taxanes, such as paclitaxel.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Bub1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on Bub1 kinase activity.

-

Reagents: Recombinant human Bub1 kinase, Histone H2A substrate, ATP (with γ-³²P-ATP for radioactive detection or cold ATP for antibody-based detection), kinase assay buffer, this compound.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine recombinant Bub1 kinase, Histone H2A substrate, and this compound at various concentrations in kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Analyze the phosphorylation of Histone H2A by autoradiography (for γ-³²P-ATP) or by Western blotting with an antibody specific for H2ApT120.

-

Quantify the signal and calculate the IC50 value.

-

Immunofluorescence Staining for Mitotic Markers

This method is used to visualize the localization of key mitotic proteins within cells following this compound treatment.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, RPE1) on coverslips.

-

Synchronize cells in mitosis (e.g., using nocodazole).

-

Treat cells with this compound or vehicle control for the desired duration.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block with 3% BSA in PBS for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Sgo1, anti-Aurora B) overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

-

Mounting and Imaging:

-

Counterstain DNA with DAPI.

-

Mount coverslips on slides with mounting medium.

-

Image using a fluorescence or confocal microscope.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

-

Cell Seeding:

-

Plate cells at a low density (e.g., 500-1000 cells per well in a 6-well plate).

-

-

Treatment:

-

Treat cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Remove the drug-containing medium and replace it with fresh medium.

-

-

Colony Growth:

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

-

Staining and Quantification:

-

Fix the colonies with methanol.

-

Stain with 0.5% crystal violet.

-

Wash with water and air dry.

-

Count the number of colonies (manually or using an automated colony counter).

-

Preclinical Development and the Emergence of BAY-1816032

While this compound has been instrumental in elucidating the role of Bub1 kinase activity, further preclinical development led to the identification of BAY-1816032, a next-generation Bub1 inhibitor with improved bioavailability and potency.[5] BAY-1816032 demonstrates a similar mechanism of action to this compound but with enhanced pharmaceutical properties, making it a more suitable candidate for clinical investigation. Preclinical studies with BAY-1816032 have shown synergistic anti-tumor effects when combined with taxanes and PARP inhibitors, suggesting potential therapeutic applications in various cancers, including triple-negative breast cancer.[2][5] As of late 2025, there are no registered clinical trials for this compound; however, the promising preclinical data for BAY-1816032 suggest that clinical evaluation of Bub1 inhibitors as a therapeutic strategy may be on the horizon.

Conclusion

This compound is a valuable research tool that has significantly contributed to our understanding of the role of Bub1 kinase in mitosis. Its mechanism of action, centered on the inhibition of H2ApT120 phosphorylation and the subsequent disruption of Sgo1 and CPC localization, underscores the therapeutic potential of targeting this pathway in cancer. The development of next-generation inhibitors like BAY-1816032, with improved drug-like properties, highlights the continued interest in Bub1 as a target for novel anti-cancer therapies. Further research and potential clinical trials will be crucial in determining the ultimate utility of Bub1 inhibition in the treatment of human malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAY-320 in the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY-320, a selective inhibitor of the Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase, and its role in the intricate process of the spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis, and its dysregulation is a hallmark of many cancers. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows associated with this compound research.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Bub1 kinase.[1] Bub1 is a serine/threonine kinase that plays a central role in the SAC by localizing to the kinetochores of unattached chromosomes.[2][3] Its kinase activity is crucial for the recruitment of other essential checkpoint proteins, including Shugoshin (Sgo1), which protects centromeric cohesin from premature cleavage, and the Chromosomal Passenger Complex (CPC), which is vital for correcting improper microtubule-kinetochore attachments.[3]

By inhibiting Bub1, this compound disrupts the downstream signaling cascade. The primary mechanism involves the inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2A-pT120).[2] This phosphorylation event is a key signal for the recruitment of Sgo1 to the centromeres.[2][3] Consequently, treatment with this compound leads to a significant reduction in the centromeric localization of Sgo1.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Bub1 Kinase Inhibition (IC50) | 680 nM | Recombinant human Bub1 | [1] |

| H2A-pT120 Inhibition (IC50) | 0.56 µM | - | [1] |

Table 2: Cellular Effects of this compound Treatment

| Effect | Concentration | Treatment Duration | Cell Line | Observations | Reference |

| Reduced Sgo1/Sgo2 Centromeric Levels | 10 µM | 3 hours | RPE1 | Reduced to ~20% of control | [1] |

| Partial Displacement of CPC from Centromeres | 3 µM | 10 hours | HeLa | All CPC subunits examined were partially displaced | [1] |

| Prolonged Mitosis | 10 µM | 3 days | DLD-1 | Significantly prolonged the time to complete mitosis | [1] |

| Reduced Colony Formation | 10 µM | 3 days | OVCAR-3, Kuramochi, RPE1 | Significant reduction in colony formation | [1] |

| Impaired SAC Maintenance | 3 µM | 24 hours | HeLa | Lowered the percentage of cells maintaining a SAC arrest from 17% to 4% | [1] |

| Chromosome Mis-segregation | 10 µM | - | DLD-1 | Increased anaphase bridges (34%), anaphase with unaligned chromosomes (27%), and micronuclei (30%) | [3] |

Signaling Pathways

The following diagrams illustrate the established signaling pathway of the spindle assembly checkpoint and the mechanism of its inhibition by this compound.

Caption: Spindle Assembly Checkpoint Signaling Pathway at the Kinetochore.

Caption: Mechanism of this compound Inhibition of the Spindle Assembly Checkpoint.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Immunofluorescence Staining for Protein Localization

This protocol is used to visualize the localization of proteins such as Sgo1 and components of the CPC at the centromeres.

Caption: Experimental Workflow for Immunofluorescence Staining.

Detailed Method:

-

Cell Culture: Cells (e.g., HeLa, RPE1) are cultured on coverslips in appropriate media.

-

Drug Treatment: Cells are treated with this compound at the desired concentration and for the specified duration. A vehicle control (e.g., DMSO) is run in parallel.

-

Fixation: Cells are fixed with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

Blocking: Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with the primary antibody (e.g., anti-Sgo1, anti-Aurora B) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: The nucleus is stained with DAPI, and the coverslips are mounted onto microscope slides with an anti-fade mounting medium.

-

Imaging: Images are acquired using a fluorescence microscope.

Colony Formation Assay

This assay assesses the long-term effect of this compound on cell proliferation and survival.

Caption: Experimental Workflow for Colony Formation Assay.

Detailed Method:

-

Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in a 6-well plate.

-

Drug Treatment: After 24 hours, cells are treated with various concentrations of this compound.

-

Incubation: Cells are incubated for a specified period (e.g., 3 days).

-

Washout: The drug-containing medium is removed, and cells are washed with PBS and then cultured in fresh, drug-free medium.

-

Colony Growth: Cells are allowed to grow for 7-14 days until visible colonies are formed.

-

Fixation and Staining: Colonies are fixed with methanol and stained with a solution of crystal violet.

-

Quantification: The number of colonies in each well is counted.

Off-Target Effects and Considerations

While this compound is a selective Bub1 inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. One study noted that at 10 µM, this compound showed modest activity against other kinases in vitro.[2] However, the study confirmed a lack of inhibition of the functionally related kinase Haspin in cells.[2] It is important for researchers to include appropriate controls, such as comparing the effects in wild-type versus Bub1-knockout cells, to definitively attribute the observed phenotypes to Bub1 inhibition.

Conclusion

This compound is a valuable tool for dissecting the role of Bub1 kinase activity in the spindle assembly checkpoint. Its ability to disrupt the recruitment of Sgo1 and the CPC to the centromere leads to a weakened SAC, prolonged mitosis, and an increased rate of chromosome mis-segregation. These findings underscore the therapeutic potential of targeting Bub1 in cancers characterized by chromosomal instability. Further research is warranted to fully elucidate the in vivo efficacy and potential off-target effects of this compound and to explore its utility in combination with other anti-cancer agents.

References

- 1. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BAY-320 on Chromosome Segregation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proper chromosome segregation during mitosis is a fundamental process for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle. Budding uninhibited by benzimidazoles 1 (Bub1) is a serine/threonine kinase that plays a central role in both the SAC and the stable attachment of chromosomes to the spindle. BAY-320 has emerged as a selective, ATP-competitive inhibitor of Bub1 kinase activity, providing a valuable tool to dissect the catalytic functions of Bub1 and explore its potential as a therapeutic target. This technical guide provides an in-depth analysis of the effects of this compound on chromosome segregation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the kinase activity of Bub1.[1] This inhibition disrupts the downstream signaling cascade that is essential for proper chromosome segregation. The primary mechanism involves the modulation of key proteins at the kinetochore, the proteinaceous structure on the chromosome where spindle microtubules attach.

Key Molecular Events:

-

Inhibition of H2A-T120 Phosphorylation: Bub1's kinase activity is responsible for the phosphorylation of histone H2A at threonine 120 (H2ApT120).[1][2] This phosphorylation event is a critical step in the recruitment of Shugoshin (Sgo) proteins to the centromere.[1][2] this compound potently inhibits this phosphorylation.[1][2]

-

Displacement of Shugoshin (Sgo): By preventing H2A-T120 phosphorylation, this compound leads to a significant reduction in the centromeric localization of Sgo1 and Sgo2.[1] Sgo proteins are essential for protecting centromeric cohesin from premature cleavage by separase, thus ensuring sister chromatid cohesion until anaphase.

-

Altered Localization of the Chromosomal Passenger Complex (CPC): The inhibition of Bub1 kinase activity by this compound also affects the localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.[2][3] The CPC plays a multifaceted role in mitosis, including error correction of kinetochore-microtubule attachments and cytokinesis. This compound treatment leads to a partial displacement of CPC subunits from the centromeres.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on chromosome segregation.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | ATP Concentration | Reference |

| Bub1 Kinase Activity IC50 | 680 ± 280 nM | Recombinant human Bub1 | 2 mM | [2] |

| H2ApT120 Phosphorylation IC50 | 0.56 µM | In-cell Western | Not Specified | [1] |

| Near-Maximal Inhibition of Bub1 | 3-10 µM | RPE1 and HeLa cells | Not Applicable | [1][2] |

Table 2: Cellular Phenotypes Induced by this compound

| Phenotype | Cell Line | This compound Concentration | Treatment Duration | Observations | Reference |

| Prolonged Mitosis | DLD-1 | 10 µM | 3 days | Increased time to complete mitosis (approx. 117 min vs 83 min in control).[4] | [4][5] |

| Chromosome Mis-segregation | DLD-1 | 10 µM | 3 days | Significant increase in abnormal mitoses (24% vs 13% in control).[6] | [5][6] |

| Reduced Centromeric Sgo1/2 | RPE1 | 10 µM | 3 hours | Reduced to ~20% of control values.[1] | [1] |

| Displaced CPC Subunits | HeLa | 3 µM | 10 hours | Partial displacement from centromeres.[1] | [1] |

| Reduced Colony Formation | OVCAR-3, Kuramochi, RPE1 | 10 µM | 3 days | Impaired cell growth.[1][6] | [1][6] |

| SAC Override | HeLa | 3 µM | 24 hours | Lowered percentage of cells maintaining SAC arrest from 17% to 4-2%.[1] | [1] |

Experimental Protocols

This section outlines the methodologies used in key experiments to characterize the effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: HeLa, hTERT-RPE1, DLD-1, OVCAR-3, and Kuramochi cell lines have been utilized.[1][5][6]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with final concentrations ranging from 0.01 µM to 10 µM for durations varying from 20 minutes to 72 hours, depending on the specific assay.[1][5]

Immunofluorescence Microscopy

This technique is used to visualize the localization of specific proteins within the cell.

-

Cell Preparation: Cells are grown on coverslips and treated with this compound and/or other agents like nocodazole to arrest them in mitosis.[4][6]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100 in PBS.

-

Antibody Staining: Cells are incubated with primary antibodies against target proteins (e.g., H2ApT120, Sgo1). This is followed by incubation with fluorescently labeled secondary antibodies.

-

DNA Staining: DNA is counterstained with DAPI.

-

Imaging: Images are acquired using a fluorescence microscope.

Experimental Workflow for Immunofluorescence

Caption: A typical workflow for immunofluorescence analysis.

Live-Cell Imaging

This method allows for the real-time observation of mitotic progression in living cells.

-

Cell Line: DLD-1 cells stably expressing GFP-H2B are used to visualize chromosomes.[5]

-

Treatment: Asynchronous cells are treated with this compound (e.g., 10 µM) or DMSO as a control for an extended period (e.g., 3 days).[5]

-

Imaging: Time-lapse images are captured every 5 minutes for up to 72 hours using a fluorescence microscope equipped with an environmental chamber to maintain optimal cell culture conditions.[5]

-

Analysis: The time from nuclear envelope breakdown to chromosome decondensation is measured to determine the duration of mitosis. The frequency of abnormal mitotic events, such as chromosome bridges and lagging chromosomes, is quantified.[5]

In-Cell Western Assay

This assay is used to quantify protein levels and post-translational modifications within cells grown in a microplate format.

-

Cell Plating and Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

-

Fixation and Permeabilization: Similar to immunofluorescence, cells are fixed and permeabilized.

-

Antibody Incubation: Cells are incubated with a primary antibody against the target (e.g., phospho-histone H2A-T120) and a DNA dye for normalization.

-

Detection: Infrared-labeled secondary antibodies are used, and the plate is scanned on an infrared imaging system.

-

Quantification: The intensity of the target protein signal is normalized to the DNA content in each well.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of Bub1 kinase that has proven to be an invaluable tool for elucidating the role of Bub1's catalytic activity in chromosome segregation. Its use has demonstrated that Bub1 kinase activity is essential for the proper localization of Sgo1 and the CPC, thereby ensuring the fidelity of mitosis.[1][2][3] While this compound can induce mitotic delays and chromosome mis-segregation, it has been noted that high concentrations may be required to observe these effects, raising the possibility of off-target activities.[7][8]

Future research should focus on the development of even more potent and specific Bub1 inhibitors to further dissect its functions and to evaluate the therapeutic potential of targeting Bub1 in oncology. The synergistic effects of this compound with other anti-cancer agents, such as paclitaxel, suggest that combination therapies may be a promising avenue for clinical investigation.[3] The detailed understanding of this compound's effects on chromosome segregation provides a solid foundation for these future endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. biorxiv.org [biorxiv.org]

Investigating BAY-320 in Ovarian Cancer Models: A Technical Overview

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a compound designated as "BAY-320" in the context of ovarian cancer research. It is possible that this is an internal development name not yet disclosed publicly, a discontinued project, or a misidentification.

Therefore, this guide will instead provide a broad technical framework for the preclinical investigation of a hypothetical novel therapeutic agent, such as a kinase inhibitor, in ovarian cancer models. This framework will adhere to the user's core requirements for data presentation, experimental protocols, and visualization of key concepts.

I. Quantitative Data Summary

In a typical preclinical study for a novel compound, quantitative data would be generated from various in vitro and in vivo experiments. The following tables exemplify how such data would be structured for clear comparison.

Table 1: In Vitro Cytotoxicity of a Hypothetical Agent in Ovarian Cancer Cell Lines

| Cell Line | Histological Subtype | IC50 (nM) |

| OVCAR-3 | High-Grade Serous | Data not available |

| SKOV-3 | Adenocarcinoma | Data not available |

| A2780 | - | Data not available |

| KURAMOCHI | High-Grade Serous | Data not available |

| OVSAHO | High-Grade Serous | Data not available |

Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Models

| Model Type | Treatment Group | Tumor Growth Inhibition (%) | Change in Biomarker X Level |

| Cell Line-Derived Xenograft (SKOV-3) | Vehicle Control | 0 | - |

| Hypothetical Agent (10 mg/kg) | Data not available | Data not available | |

| Patient-Derived Xenograft (OV-PDX-1) | Vehicle Control | 0 | - |

| Hypothetical Agent (10 mg/kg) | Data not available | Data not available |

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in ovarian cancer drug development.

A. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound or vehicle control for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

B. Western Blotting for Biomarker Analysis

-

Protein Extraction: Ovarian cancer cells treated with the test compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., a downstream effector of the signaling pathway) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

C. In Vivo Xenograft Model

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of ovarian cancer cells (e.g., 5 x 10^6 SKOV-3 cells).

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: The test compound or vehicle is administered to the mice according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

-

Biomarker Analysis: At the end of the study, tumors can be excised for biomarker analysis by methods such as western blotting or immunohistochemistry.

III. Visualization of Concepts

Diagrams are essential for illustrating complex biological pathways and experimental processes.

Caption: A hypothetical signaling pathway in ovarian cancer.

Caption: Preclinical to clinical workflow for an ovarian cancer drug.

Caption: The logical progression from target engagement to clinical efficacy.

Unraveling the Mechanism of Bub1 Inhibition by BAY-320: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ATP-competitive inhibition of the serine/threonine kinase Bub1 by the small molecule inhibitor BAY-320. Budding uninhibited by benzimidazoles 1 (Bub1) is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Dysregulation of Bub1 has been implicated in aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[5] this compound has emerged as a potent and selective inhibitor of Bub1 kinase activity, providing a valuable tool to dissect the catalytic functions of Bub1 and explore its therapeutic potential.[1][6]

Quantitative Analysis of this compound Inhibition

This compound demonstrates potent and specific inhibition of Bub1 kinase activity. The inhibitory effect of this compound has been quantified through various in vitro and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Bub1 Kinase Activity) | 680 ± 280 nM | In vitro kinase assay with recombinant human Bub1 (amino acids 704-1085) and 2 mM ATP. | [1] |

| IC50 (H2ApT120 Phosphorylation) | 0.56 µM | Cellular assay measuring the phosphorylation of the Bub1 substrate Histone H2A at Threonine 120. | [6] |

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor of Bub1.[1][6] This mode of action involves the inhibitor binding to the ATP-binding pocket of the Bub1 kinase domain, thereby preventing the binding of the natural substrate, ATP. This direct competition effectively blocks the phosphotransferase activity of Bub1, leading to the downstream consequences of its inhibition.

Caption: ATP-competitive inhibition of Bub1 by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of Bub1 by this compound.

In Vitro Bub1 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant Bub1.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human Bub1 catalytic domain (amino acids 704-1085).

-

Substrate Addition: Add a suitable substrate, such as histone H2A, to the reaction mixture.

-

Inhibitor Treatment: Add varying concentrations of this compound to the reaction wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., γ-³²P-ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize phosphorylated proteins by autoradiography and total protein levels by Coomassie brilliant blue staining.[7]

-

Data Quantification: Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Caption: Workflow for the in vitro Bub1 kinase inhibition assay.

Cellular Assay for Bub1 Inhibition (H2A-T120 Phosphorylation)

This cell-based assay assesses the ability of this compound to inhibit Bub1 activity within a cellular context by measuring the phosphorylation of its downstream target, histone H2A at threonine 120 (H2ApT120).

Protocol:

-

Cell Culture: Culture human cells (e.g., HeLa S3 or RPE1) under standard conditions.

-

Cell Treatment: Treat asynchronous cell cultures with a proteasomal inhibitor (e.g., MG132) to enrich for mitotic cells, followed by the addition of a microtubule-destabilizing agent (e.g., nocodazole) and varying concentrations of this compound.[7]

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.

-

Immunofluorescence Staining: Incubate the cells with a primary antibody specific for H2ApT120, followed by a fluorescently labeled secondary antibody. Counterstain DNA with a suitable dye (e.g., DAPI).

-

Microscopy and Image Analysis: Acquire images using immunofluorescence microscopy. Quantify the centromeric fluorescence intensity of H2ApT120 to determine the dose-dependent inhibition by this compound.[7]

Impact on Bub1 Signaling Pathways

Bub1 plays a multifaceted role in mitosis, primarily through its kinase activity and its function as a scaffolding protein.[1][8] Inhibition of Bub1's kinase activity by this compound has been shown to affect several key mitotic processes.

Shugoshin (Sgo1) Localization and Chromosome Cohesion

One of the primary functions of Bub1 kinase is to phosphorylate histone H2A at threonine 120.[2] This phosphorylation event creates a docking site for the Shugoshin (Sgo1) protein, which is essential for protecting centromeric cohesion during mitosis.[3] Treatment with this compound inhibits this phosphorylation, leading to a significant reduction in the centromeric levels of Sgo1.[6][9] This disruption of Sgo1 localization can impair chromosome arm resolution.[1]

Chromosomal Passenger Complex (CPC) Localization

The chromosomal passenger complex (CPC), which includes the kinase Aurora B, is another crucial regulator of mitosis. Bub1 kinase activity contributes to the proper localization of the CPC to the centromere.[2] Inhibition of Bub1 with this compound has been shown to reduce the centromeric levels of CPC components.[1] Interestingly, the combined inhibition of both Bub1 and the kinase Haspin, which also contributes to CPC recruitment, results in a more pronounced reduction in centromeric CPC levels.[1][7]

Caption: Impact of this compound on Bub1-mediated signaling pathways.

Conclusion

This compound is a valuable chemical probe for elucidating the catalytic functions of Bub1 kinase. Its ATP-competitive mechanism of action provides a direct means of inhibiting Bub1 activity, allowing for the study of its downstream consequences. The detailed experimental protocols and understanding of its impact on key mitotic signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working to further understand the role of Bub1 in cellular processes and its potential as a therapeutic target. While this compound is a potent inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[10][11] Nevertheless, this compound and similar inhibitors represent promising tools for advancing our knowledge of mitotic regulation and developing novel anti-cancer strategies.

References

- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BUB1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. BUB1 promotes proliferation of liver cancer cells by activating SMAD2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. elifesciences.org [elifesciences.org]

- 8. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-320: A Potent and Selective BUB1 Kinase Inhibitor for Preclinical Research

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Characterization of BAY-320

Abstract

This compound is a potent and selective, ATP-competitive small molecule inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, a critical component of the spindle assembly checkpoint (SAC). This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and drug development professionals. It details the multi-step synthesis of the compound, its in vitro and in cellulo activity, and its mechanism of action within the BUB1 signaling pathway. Experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Furthermore, a visualization of the BUB1-mediated signaling pathway is presented to facilitate a deeper understanding of the compound's biological context.

Introduction

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis.[1] Errors in this process can lead to aneuploidy, a hallmark of many cancers. BUB1 is a serine/threonine kinase that plays a central role in the SAC, acting as a scaffold for the assembly of the mitotic checkpoint complex (MCC) and through its catalytic activity.[2][3] Dysregulation of BUB1 has been implicated in various malignancies, making it an attractive target for anti-cancer drug development.

This compound has emerged as a valuable tool for investigating the catalytic functions of BUB1 kinase.[4][5] This technical guide consolidates the available scientific information on this compound, presenting a detailed account of its synthesis, biological activity, and the experimental methodologies used for its characterization.

Discovery and Synthesis of this compound

This compound was identified as a potent and selective inhibitor of BUB1 kinase.[4] The synthesis of this compound is an eight-step process, which is summarized below.[6][7][8]

Synthesis Workflow:

Caption: Multi-step synthesis of this compound.

The synthesis commences with the formation of a Weinreb amide from an acyl chloride.[6][7][8] Subsequent reaction with ethylmagnesium bromide yields a cyclopropyl ethyl ketone, which is then converted to a 1,3-dicarbonyl compound.[6][7][8] A Knorr pyrazole synthesis is employed to form the pyrazole core.[6][7][8] This is followed by alkylation and functional group interconversion to yield an amidine.[6][7][8] The pyrimidine ring is then constructed, and a final Buchwald-Hartwig amination affords the target molecule, this compound.[6][7][8]

Quantitative Data

The inhibitory activity of this compound against BUB1 kinase has been quantified in various assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (BUB1 kinase activity) | 680 nM | In vitro kinase assay with recombinant human BUB1 (amino acids 704-1085) and 2 mM ATP. | [5][9] |

| IC50 (BUB1 kinase activity) | 0.56 µM | In vitro kinase assay with purified recombinant GFP-Bub1 and H2A as a substrate. | [6] |

| IC50 (H2ApT120 phosphorylation) | 0.56 µM | In cellulo assay monitoring phosphorylation of BUB1 substrate H2ApT120. | [9] |

Experimental Protocols

In Vitro BUB1 Kinase Assay

This protocol is adapted from methodologies described for determining the in vitro inhibitory activity of this compound against BUB1 kinase.[4][5][6]

Objective: To measure the dose-dependent inhibition of BUB1 kinase activity by this compound.

Materials:

-

Recombinant human BUB1 kinase domain (e.g., amino acids 704-1085) or full-length GFP-BUB1.[4][6]

-

This compound (serially diluted).

-

ATP (e.g., γ-32P-ATP for autoradiography or unlabeled ATP for immunoblotting).[4]

-

Kinase assay buffer.

-

SDS-PAGE gels and reagents.

-

Immunoblotting reagents (if applicable), including primary antibodies against phospho-H2A (Thr120) and total H2A.[6]

-

Autoradiography film or phosphorimager (if using radiolabeled ATP).

Procedure:

-

Prepare a reaction mixture containing recombinant BUB1 kinase and histone H2A in kinase assay buffer.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[4]

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the results:

-

Autoradiography: If using γ-32P-ATP, visualize BUB1 autophosphorylation and H2A phosphorylation by exposing the gel to autoradiography film.[4]

-

Immunoblotting: Transfer the proteins to a membrane and probe with antibodies against phospho-H2A (Thr120) and total H2A to determine the extent of phosphorylation.[6]

-

-

Quantify the band intensities to determine the IC50 value of this compound.[6]

Cell-Based BUB1 Inhibition Assay

This protocol is based on methods used to assess the ability of this compound to inhibit BUB1 kinase activity within intact cells.[4][5][6]

Objective: To determine the in cellulo potency of this compound by measuring the inhibition of BUB1-mediated phosphorylation.

Materials:

-

This compound (serially diluted).

-

Cell culture medium and supplements.

-

Mitotic synchronizing agent (e.g., nocodazole).[6]

-

Fixation and permeabilization reagents.

-

Primary antibodies against phospho-H2A (Thr120) and a centromere marker (e.g., CREST).[4]

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Seed cells in appropriate culture vessels (e.g., chamber slides or microplates).

-

Synchronize the cells in mitosis using a mitotic synchronizing agent like nocodazole.[6]

-

Treat the synchronized cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 1-3 hours).[4]

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining using primary antibodies against phospho-H2A (Thr120) and a centromere marker.

-

Stain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of phospho-H2A (Thr120) at the centromeres.

-

Calculate the concentration of this compound required to achieve near-maximal inhibition of BUB1 activity.[5]

BUB1 Signaling Pathway and Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of BUB1 kinase, thereby blocking its catalytic activity.[9] The primary role of BUB1 kinase in the spindle assembly checkpoint is to phosphorylate histone H2A at threonine 120 (H2ApT120).[6] This phosphorylation event serves as a docking site for Shugoshin (Sgo) proteins, which in turn are crucial for the proper localization and function of the chromosomal passenger complex (CPC), including Aurora B kinase, at the centromere.[3]

By inhibiting BUB1 kinase, this compound prevents the phosphorylation of H2A, leading to a reduction in the centromeric localization of Sgo1.[6] This disruption of the signaling cascade can impair the cell's ability to correct improper microtubule-kinetochore attachments and can weaken the spindle assembly checkpoint, particularly in combination with other anti-mitotic agents like paclitaxel.[4][5]

BUB1 Signaling Pathway in the Spindle Assembly Checkpoint:

Caption: BUB1-mediated signaling at unattached kinetochores.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BUB1 kinase that serves as an invaluable research tool for elucidating the complex roles of BUB1 in mitosis and the spindle assembly checkpoint. Its defined synthesis pathway and characterized in vitro and in cellulo activities make it a reliable compound for preclinical studies. The detailed experimental protocols and the summary of its mechanism of action provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of targeting BUB1 in cancer and other proliferative diseases.

References

- 1. youtube.com [youtube.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]

- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

BAY-320: A Technical Guide to its Role in Preventing Aneuploidy Through Bub1 Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aneuploidy, an abnormal number of chromosomes in a cell, is a hallmark of many cancers and developmental disorders. The fidelity of chromosome segregation during mitosis is therefore a critical process for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a key surveillance mechanism that ensures each chromosome is properly attached to the spindle microtubules before the cell divides. A central player in this intricate process is the serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles 1). This technical guide provides an in-depth analysis of BAY-320, a potent and selective small molecule inhibitor of Bub1 kinase. Through a comprehensive review of preclinical data, this document elucidates the mechanism of action of this compound, its impact on mitotic progression, and its potential as a tool to induce aneuploidy and sensitize cancer cells to other therapies.

Introduction to Bub1 Kinase and its Role in Mitosis

Bub1 kinase plays a dual role in ensuring accurate chromosome segregation. It is crucial for the proper localization of the chromosomal passenger complex (CPC) and Shugoshin (Sgo1), proteins essential for correcting improper kinetochore-microtubule attachments and protecting centromeric cohesion, respectively.[1] The kinase activity of Bub1 is responsible for the phosphorylation of histone H2A at threonine 120 (H2ApT120), a key event that serves as a docking site for Sgo1 at the centromere.[2][3] The recruitment of Sgo1 is critical for preventing premature separation of sister chromatids. Disruption of Bub1 function can lead to chromosome missegregation and aneuploidy.[2]

This compound: A Selective ATP-Competitive Bub1 Inhibitor

This compound is a small molecule compound that acts as a selective and ATP-competitive inhibitor of Bub1 kinase.[4] Its inhibitory activity has been characterized both in vitro and in cellular assays, demonstrating its utility as a chemical probe to investigate the catalytic functions of Bub1.[1][5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound against Bub1 kinase and its effects in cellular models.

| Parameter | Value | Assay Condition | Reference |

| IC50 (Bub1 kinase activity) | 680 nM | In vitro kinase assay with 2 mM ATP | [4][5] |

| IC50 (H2ApT120 phosphorylation) | 0.56 µM | Cellular assay | [4] |

| Cell Line | Treatment | Effect | Reference |

| RPE1, HeLa | 3-10 µM this compound, 14 h | Near-maximal inhibition of Bub1 and drastic reduction in T120 phosphorylation | [4] |

| HeLa | 3 µM this compound, 48 h | Minor delay of anaphase onset | [4] |

| RPE1 | 10 µM this compound, 3 h | Reduction of centromeric Sgo1 and Sgo2 levels to ~20% of control | [4] |

| HeLa | 3 µM this compound, 10 h | Partial displacement of CPC subunits from centromeres | [4] |

| DLD-1 | 10 µM this compound, 3 d | Significant prolongation of time to complete mitosis | [2][4] |

| OVCAR-3, Kuramochi, RPE1 | 10 µM this compound, 3 d | Reduction in colony formation | [4] |

Mechanism of Action: How this compound Induces Aneuploidy

This compound exerts its effects by directly inhibiting the kinase activity of Bub1. This inhibition sets off a cascade of events that ultimately disrupts the faithful segregation of chromosomes.

Caption: Signaling pathway of this compound-induced aneuploidy.

The inhibition of Bub1 by this compound prevents the phosphorylation of histone H2A at T120.[4] This lack of H2ApT120 disrupts the recruitment of Sgo1 to the centromeres.[2] Without Sgo1 protection, sister chromatid cohesion is compromised, leading to premature sister chromatid separation. Furthermore, the mislocalization of the CPC impairs the correction of erroneous kinetochore-microtubule attachments.[4] The combination of these defects results in chromosome missegregation and the formation of aneuploid daughter cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Bub1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on Bub1 kinase activity.

Protocol:

-

Purified recombinant human Bub1 kinase domain (amino acids 704-1085) is used.[5]

-

Histone H2A is used as a substrate.[5]

-

The kinase reaction is performed in the presence of 2 mM ATP and varying concentrations of this compound.[5]

-

The level of Bub1 autophosphorylation and phosphorylation of histone H2A on T120 is monitored by immunoblotting using specific antibodies.[5]

-

The intensity of the phosphorylated bands is quantified to determine the IC50 value.

Cellular Assay for H2ApT120 Inhibition

Objective: To assess the ability of this compound to inhibit Bub1 kinase activity within cells.

Protocol:

-

HeLa or RPE1 cells are cultured to the desired confluency.[4]

-

Cells are treated with a mitotic arresting agent, such as nocodazole (3.3 µM), to enrich the population of mitotic cells.[5]

-

Varying concentrations of this compound are added to the culture medium for a specified duration (e.g., 1 hour).[5]

-

Cells are fixed and permeabilized for immunofluorescence microscopy.

-

Cells are stained with antibodies against H2ApT120 and a centromere marker (e.g., CREST).

-

The fluorescence intensity of H2ApT120 at the centromeres is quantified to determine the cellular IC50.

Sgo1 Localization Assay

Objective: To investigate the effect of this compound on the recruitment of Sgo1 to centromeres.

Protocol:

-

RPE1 cells are treated with 10 µM this compound for 3 hours.[4]

-

Cells are fixed, permeabilized, and stained for immunofluorescence.

-

Antibodies against Sgo1 and a centromere marker are used.

-

The localization and intensity of the Sgo1 signal at the centromeres are observed and quantified using fluorescence microscopy.[4]

-

A significant reduction in the centromeric levels of Sgo1 is indicative of Bub1 inhibition.[4]

Caption: General experimental workflow for cellular assays.

Therapeutic Implications and Future Directions

While this compound itself possesses pharmacokinetic properties that limit its use in vivo, it has been an invaluable tool for elucidating the roles of Bub1 kinase.[6] The insights gained from studies with this compound have paved the way for the development of next-generation Bub1 inhibitors, such as BAY 1816032, which have shown promise in preclinical cancer models.[6][7] The strategy of inhibiting Bub1 to induce mitotic errors and sensitize cancer cells to taxanes and PARP inhibitors is an active area of research.[6][7] The induction of aneuploidy through Bub1 inhibition represents a potential therapeutic vulnerability in cancer cells, which often have compromised cell cycle checkpoints.

Conclusion

This compound is a potent and selective inhibitor of Bub1 kinase that has been instrumental in dissecting the intricate mechanisms governing faithful chromosome segregation. By inhibiting the phosphorylation of histone H2A, this compound disrupts the localization of key mitotic proteins, leading to defects in sister chromatid cohesion and kinetochore-microtubule attachment, ultimately resulting in aneuploidy. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for researchers and drug development professionals working to exploit the vulnerabilities of mitotic control in cancer and other diseases.

References

- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Unraveling the Downstream Effects of BAY-320: A Technical Guide to a Novel Bub1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-320 is a selective, ATP-competitive small molecule inhibitor of the serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1).[1] Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] Dysregulation of Bub1 and the SAC is implicated in aneuploidy and tumorigenesis, making it an attractive target for cancer therapy. This technical guide provides an in-depth exploration of the downstream targets and cellular consequences of this compound-mediated Bub1 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action and Key Downstream Targets

This compound exerts its effects by directly inhibiting the kinase activity of Bub1. This inhibition sets off a cascade of downstream events, primarily centered around the disruption of proper kinetochore function and spindle assembly checkpoint signaling.

The principal and most well-documented downstream effect of Bub1 kinase inhibition by this compound is the prevention of histone H2A phosphorylation at threonine 120 (H2ApT120) .[1][3] This specific phosphorylation event is a key function of Bub1 and serves as a docking site for the Shugoshin (Sgo) family of proteins, Sgo1 and Sgo2.

Consequently, the most immediate and significant downstream targets affected by this compound are:

-

Shugoshin (Sgo1 and Sgo2): By inhibiting the creation of the H2ApT120 mark, this compound prevents the recruitment of Sgo1 and Sgo2 to the centromeres.[1][3] Studies have shown that treatment with this compound can reduce the centromeric levels of Sgo1 and Sgo2 to approximately 20% of control values in RPE1 cells.[1]

-

Chromosomal Passenger Complex (CPC): The proper localization of the CPC, which includes Aurora B kinase, INCENP, Survivin, and Borealin, is partially dependent on the Sgo1 platform at the centromere.[4] this compound treatment leads to the partial displacement of CPC subunits from the centromeres.[1]

-

Anaphase-Promoting Complex/Cyclosome (APC/C): While Bub1's kinase activity has a minor role in directly maintaining the SAC arrest, its scaffolding function is crucial for recruiting other checkpoint proteins like Mad1 and Mad2 to inhibit the APC/C.[2][5] The downstream effects of this compound on Sgo1 and the CPC indirectly weaken the checkpoint, which can lead to premature anaphase onset and chromosome missegregation, particularly when cells are challenged with microtubule-targeting agents.

Quantitative Analysis of this compound Activity

The potency and cellular effects of this compound have been quantified across various assays. The following tables summarize key data points from published studies.

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| In Vitro Kinase Assay | Human Bub1 | Recombinant Protein | 680 nM (at 2 mM ATP) | [1] |

| In Vitro Kinase Assay | Bub1 | Recombinant Protein | 0.56 µM | [1][3] |

| Cell-Based Assay | H2ApT120 Phosphorylation | - | 0.56 µM | [1] |

Table 1: In Vitro and Cellular Potency of this compound.

| Cell Line | Treatment | Effect | Observation | Reference |

| RPE1 | 10 µM this compound for 3h | Sgo1/Sgo2 Localization | Reduction to ~20% of control centromeric levels | [1] |

| HeLa | 3 µM this compound for 10h | CPC Localization | Partial displacement of all CPC subunits from centromeres | [1] |

| DLD-1 | 10 µM this compound for 3d | Mitotic Progression | Significant prolongation of the time to complete mitosis | [1][3] |

| OVCAR-3, Kuramochi, RPE1 | 10 µM this compound for 3d | Colony Formation | Substantial reduction in colony formation | [3] |

| HeLa | 3 µM this compound for 48h | Mitotic Progression | Minor delay of anaphase onset | [1] |

Table 2: Cellular Phenotypes Induced by this compound.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BAY-320: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of BAY-320, a selective and ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in downstream experimental applications.

Chemical Properties and Storage

| Property | Value | Source |

| Molecular Weight | 492.53 g/mol | [1] |

| Molecular Formula | C₂₆H₂₆F₂N₆O₂ | [1] |

| Purity | >99% | [2] |

| Appearance | Crystalline solid | [2] |

| Storage of Solid | Store at -20°C for up to 24 months. Keep tightly sealed. | [1] |

| Stock Solution Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [2] |

Solubility Data

| Solvent | Concentration | Comments | Source |

| DMSO | ≥10 mM | A 10 mM stock solution is commercially available and readily prepared. | [2] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[1]

-

Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.925 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. For a 10 mM stock solution from 4.925 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution for several minutes to facilitate dissolution. If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can aid in complete solubilization.[3]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Appropriate cell culture medium or assay buffer

-

Sterile microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Prepare serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. It is recommended to prepare working solutions fresh for each experiment.

-

Solvent Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound tested to account for any solvent effects on the cells.[3]

-

Final Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to minimize toxicity to most cell lines.

Protocol 3: Preparation of Dosing Solutions for In Vivo Studies

Note: For in vivo experiments, it is highly recommended to prepare the dosing solution fresh on the day of use.[2]

Formulation 1: PEG300, Tween-80, and Saline [2]

Materials:

-

This compound solid

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure (for a 1 mL working solution):

-

Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Formulation:

-

Take 100 µL of the this compound DMSO stock solution (20.8 mg/mL).

-

Add it to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until a clear solution is formed.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

-

-

Administration: The final concentration of this compound in this formulation is 2.08 mg/mL. Administer the solution to the animals as per the experimental design.

Formulation 2: Corn Oil [2]

Materials:

-

This compound solid

-

DMSO

-

Corn oil

Procedure (for a 1 mL working solution):

-

Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Formulation:

-

Take 100 µL of the this compound DMSO stock solution (20.8 mg/mL).

-

Add it to 900 µL of corn oil and mix thoroughly. Sonication may be required to achieve a uniform suspension.

-

-

Administration: The final concentration of this compound in this formulation is 2.08 mg/mL. This formulation may be suitable for longer-term studies, but its stability should be carefully considered.[2]

Visualizations

Bub1 Signaling Pathway in Mitosis

Caption: Simplified signaling pathway of Bub1 kinase in mitosis and the inhibitory action of this compound.

Experimental Workflow for In Vitro Studies

Caption: General experimental workflow for preparing and using this compound in cell-based assays.

References

Application of BAY-320 in High-Throughput Screening for Novel Mitotic Inhibitors

For Research Use Only.

Introduction

BAY-320 is a potent and selective ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1] Bub1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Its inhibition leads to defects in chromosome alignment, SAC impairment, and ultimately, cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. This application note provides detailed protocols for the use of this compound in both biochemical and cell-based high-throughput screening (HTS) assays to identify and characterize novel inhibitors of Bub1 and other mitotic targets.

Mechanism of Action

This compound targets the kinase activity of Bub1, preventing the phosphorylation of its substrates, including histone H2A at threonine 120 (H2ApT120).[1] This phosphorylation event is critical for the recruitment of Shugoshin (Sgo1) to centromeres, which in turn protects centromeric cohesion and ensures proper chromosome segregation. By inhibiting Bub1, this compound disrupts this signaling cascade, leading to premature sister chromatid separation and mitotic catastrophe.

Quantitative Data Summary

The following table summarizes the key in vitro and cellular activities of this compound, providing essential data for assay design and interpretation.

| Parameter | Value | Assay Type | Target/Cell Line | Reference |

| IC50 (Bub1 kinase activity) | 680 nM | In vitro biochemical assay | Human Bub1 (with 2 mM ATP) | [1] |

| IC50 (H2ApT120 phosphorylation) | 0.56 µM | In vitro biochemical assay | Bub1 substrate H2ApT120 | [1] |

| Inhibition of Sgo1 Localization | Effective at 10 µM | Cell-based immunofluorescence | RPE1 cells | [1] |

| Reduction in Colony Formation | Effective at 10 µM | Cell-based proliferation assay | OVCAR-3, Kuramochi, and RPE1 cells | [1] |

| Induction of Mitotic Arrest | Observed at 10 µM | Cell-based imaging | DLD-1 cells | [1] |

Signaling Pathway

The following diagram illustrates the central role of Bub1 in the spindle assembly checkpoint and the mechanism of action of this compound.

Bub1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Biochemical High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a representative TR-FRET based assay for screening compound libraries for inhibitors of Bub1 kinase activity. A similar assay for a Bub1 inhibitor has been reported to yield a Z'-factor >0.5, indicating its robustness for HTS.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by Bub1 kinase. A europium-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. Phosphorylation of the peptide brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of Bub1 will prevent peptide phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human Bub1 kinase

-

Biotinylated peptide substrate (e.g., Biotin-Histone H2A peptide)

-

ATP

-

Europium-labeled anti-phospho-serine/threonine antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Stop Solution: 10 mM EDTA in Assay Buffer

-

384-well low-volume black plates

-

Test compounds (including this compound as a positive control) dissolved in DMSO

Workflow Diagram:

References

Application Notes and Protocols for Cell Synchronization in Mitosis Using BAY-320

For Researchers, Scientists, and Drug Development Professionals

Introduction